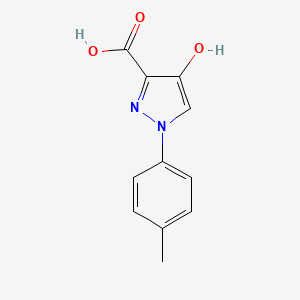

4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Description

4-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a hydroxyl group at position 4, a carboxylic acid group at position 3, and a 4-methylphenyl substituent at position 1. Its molecular formula is C₁₁H₁₀N₂O₃ (molecular weight: 218.21 g/mol).

Properties

IUPAC Name |

4-hydroxy-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-6-9(14)10(12-13)11(15)16/h2-6,14H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPJNPVATTYIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction temperature and time can vary depending on the specific reagents and conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-methanol or 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-aldehyde.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a building block in the synthesis of pharmaceutical agents. Its structure allows for the development of various biologically active molecules, including:

- Anti-inflammatory Agents : Research indicates that compounds derived from pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives have been synthesized that show promising results in reducing inflammation markers in vivo.

- Analgesics : The analgesic potential of pyrazole derivatives has been explored extensively. Studies have demonstrated that certain analogs can effectively alleviate pain through mechanisms involving the inhibition of cyclooxygenase enzymes.

- Anticancer Agents : Some derivatives have shown efficacy against various cancer cell lines. For example, a study highlighted the ability of a pyrazole-based compound to induce apoptosis in cancer cells via modulation of signaling pathways.

Organic Synthesis

4-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile compound in synthetic chemistry. Noteworthy applications include:

- Synthesis of Heterocycles : The compound can participate in reactions to form various heterocyclic compounds, which are essential in drug discovery.

- Functionalization Reactions : The hydroxyl group can be easily modified to introduce other functional groups, enhancing the compound's reactivity and potential applications.

Material Science

The unique properties of this pyrazole derivative make it a candidate for developing new materials with specific electronic or optical characteristics. Research suggests potential applications in:

- Polymer Chemistry : Pyrazole derivatives can be incorporated into polymers to enhance their thermal stability and mechanical properties.

- Photonic Devices : The optical properties of certain pyrazole derivatives are being studied for use in photonic devices, potentially leading to advancements in optical communication technologies.

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Activity

In a study published by MDPI, researchers synthesized several pyrazole derivatives based on the core structure of this compound. These compounds were evaluated for their anti-inflammatory effects using animal models. The results indicated a marked decrease in pro-inflammatory cytokines, demonstrating the therapeutic potential of these compounds in treating inflammatory diseases.

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer activity of pyrazole derivatives. The researchers tested a series of compounds derived from this compound against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

Pyrazole derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The hydroxyl and carboxylic acid groups in the target compound enhance aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4-chloro or methyl groups) .

- Acidity: The carboxylic acid group (pKa ~3–4) is more acidic than phenolic hydroxyl (pKa ~10), but intramolecular hydrogen bonding between the 4-OH and 3-COOH may modulate acidity .

- Stability : Allyloxy () and chlorophenyl () substituents may reduce stability due to hydrolytic or photolytic susceptibility, whereas the target compound’s hydroxyl group could promote oxidative degradation .

Metabolic and Toxicity Profiles

- Metabolism : Hydroxyl groups (as in the target compound) are prone to Phase II conjugation (e.g., glucuronidation), facilitating excretion. Chlorinated analogs may generate reactive metabolites, increasing toxicity risks .

- Toxicity: Limited data exist for the target compound, but structurally similar pyrazoles (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl) analog in ) show moderate toxicity in preclinical studies .

Biological Activity

4-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has gained attention in recent years due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydroxyl group, a methylphenyl group, and a carboxylic acid moiety. Its molecular formula is , with a molecular weight of approximately 223.22 g/mol.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on the synthesis of various pyrazole compounds demonstrated that several derivatives showed cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Notably, some compounds exhibited IC50 values in the range of 2.43–14.65 μM, indicating potent growth inhibition against these cell lines .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 7a | MDA-MB-231 | 2.43 |

| 7b | MDA-MB-231 | 5.67 |

| 7c | HepG2 | 4.98 |

| 7d | HepG2 | 10.12 |

The apoptosis-inducing capabilities of these compounds were also evaluated, revealing that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 10 μM . This suggests that the compound may act as a microtubule-destabilizing agent, which is crucial for preventing cancer cell proliferation.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been supported by studies indicating that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. A recent study revealed that certain pyrazole derivatives exhibited dual inhibition of COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Potential

In a study published in ACS Omega, researchers synthesized multiple pyrazole derivatives and screened them for anticancer activity against MDA-MB-231 and HepG2 cell lines. The results indicated that specific compounds not only inhibited cell growth but also induced apoptosis through enhanced caspase-3 activity .

Case Study 2: Anti-inflammatory Applications

Another case study focused on evaluating the anti-inflammatory effects of pyrazole derivatives through COX inhibition assays. The findings demonstrated that certain compounds exhibited higher inhibitory activity than established anti-inflammatory drugs like Meloxicam, highlighting their potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. How do substituent variations at the 4-methylphenyl group affect photostability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.